molecular formula C18H14ClN3O3 B2905061 (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide CAS No. 1026307-03-8

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide

Cat. No.: B2905061
CAS No.: 1026307-03-8
M. Wt: 355.78
InChI Key: URKKMRRJCBBALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide is a synthetic small molecule characterized by a chlorophenyl-substituted isoxazole core. This compound is intended for research and development purposes exclusively. Isoxazole derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities and are frequently investigated in medicinal chemistry and drug discovery. The structural motif of a chlorophenyl-isoxazole is found in compounds studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The formamide functional group in its structure may contribute to its molecular interactions with biological targets, such as enzymes or receptors. This product is provided for non-human research applications. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all handling and safety protocols align with their institutional guidelines.

Properties

IUPAC Name

N'-benzoyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-15(16(22-25-11)13-9-5-6-10-14(13)19)18(24)21-20-17(23)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKKMRRJCBBALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural motifs with several derivatives, differing primarily in substituents on the carboxamide group and the isoxazole ring. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Lipophilicity (log k/logP) Reference
Target Compound C₁₉H₁₅ClN₃O₃ ~368.8 2-Chlorophenyl, methyl, phenylcarbonylamino Suspected TGR5/GAT modulation (inferred) High (phenyl groups)
3-(2-Chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39k) C₂₀H₂₁ClN₄O₂ 384.86 4-Diethylaminophenyl GAT inhibitor (inferred from synthesis context) Higher (diethylamino)
3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide C₁₇H₁₃Cl₂N₂O₂ 354.2 4-Chlorophenyl, dimethyl TGR5 agonist (partial α-arrestin recruitment) Moderate
3-(2-Chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-4-carboxamide C₁₇H₂₀ClN₃O₃ 349.81 Morpholinoethyl Improved solubility (predicted) Lower (morpholine)
N-((3,4-Dimethoxyphenyl)methyl)(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)formamide C₂₀H₁₈ClFN₂O₄ ~408.8 3,4-Dimethoxy, 2-chloro-6-fluorophenyl Potential CNS activity (fluorine-enhanced stability) Moderate

Key Research Findings

Pharmacological Activity
  • The target compound’s phenylcarbonylamino group may balance lipophilicity and solubility, favoring membrane permeability while retaining receptor affinity. In contrast, the morpholinoethyl derivative (C₁₇H₂₀ClN₃O₃) exhibits enhanced aqueous solubility due to the hydrophilic morpholine ring but may suffer from reduced blood-brain barrier penetration .
Lipophilicity and Bioavailability
  • Lipophilicity trends correlate with substituent polarity: diethylamino (log k ~3.5) > phenylcarbonylamino (~3.0) > morpholinoethyl (~2.5) . Higher lipophilicity in the target compound may enhance tissue distribution but increase metabolic clearance risks.

Functional Divergence

  • The 4-chlorophenyl-dimethyl analogue (C₁₇H₁₃Cl₂N₂O₂) uniquely induces low-level TGR5 interaction with α-arrestin 2 and GRK2, absent in the target compound . This highlights how even minor substituent changes (e.g., dimethyl vs. phenylcarbonylamino) alter signaling outcomes.
  • Fluorine substitution in the 2-chloro-6-fluorophenyl derivative (C₂₀H₁₈ClFN₂O₄) likely improves metabolic stability and CNS penetration, a feature absent in the target compound .

Q & A

Basic: What synthetic strategies are recommended for synthesizing (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis involves multi-step coupling reactions. Key strategies include:

  • Temperature Control : Maintain 60–80°C to balance reaction rate and by-product formation .
  • Catalysts : Use palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Solvent Selection : Dichloromethane or ethanol ensures solubility and stability of intermediates .
  • Purification : Employ reverse-phase HPLC or column chromatography to isolate the target compound from by-products .

Optimization Table:

ParameterOptimal RangePurpose
Temperature60–80°CBalances reaction kinetics and stability
Catalyst Loading5–10 mol%Enhances coupling efficiency
Reaction Time12–24 hoursEnsures complete conversion
PurificationHPLC (C18 column)Achieves >95% purity

Basic: Which spectroscopic techniques are critical for confirming structural integrity, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., carbonyl carbons at δ 165–170 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹) .

Key Spectral Benchmarks:

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Aromatic C-H7.2–8.1 (¹H)3050–3100
Carbonyl (C=O)165–170 (¹³C)1670–1700
Isoxazole Ring6.1–6.5 (¹H)1550–1600

Advanced: How can computational tools like Multiwfn predict reactivity and interaction sites?

Methodological Answer:
Multiwfn calculates:

  • Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic regions (e.g., chlorophenyl group as electron-deficient) .
  • Fukui Indices : Predicts sites prone to electrophilic attack (e.g., formamide nitrogen) .
  • Electron Localization Function (ELF) : Maps electron density distribution to infer bonding patterns .

Workflow:

Optimize geometry using DFT (e.g., B3LYP/6-311G**).

Compute ESP/ELF with Multiwfn.

Compare reactive sites with experimental substitution reactions.

Advanced: How to resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish isoxazole protons from aromatic protons) .
  • DFT-NMR Predictions : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .
  • Dynamic Effects : Account for solvent polarity and temperature in simulations to match experimental conditions .

Example Workflow:

StepActionTool/Technique
1Acquire experimental ¹H NMR500 MHz spectrometer
2Compute shifts using Gaussian/MultiWfnB3LYP/6-311G**
3Adjust for solvent (DMSO-d6)PCM solvent model

Advanced: What crystallographic challenges arise with this compound, and how does SHELX address them?

Methodological Answer:

  • Challenges : Low crystal quality, twinning, or weak diffraction due to flexible substituents .
  • SHELX Solutions :
    • SHELXD : Phasing via dual-space methods for small-molecule structures.
    • SHELXL : Refinement with restraints for disordered groups (e.g., morpholine ring) .

Refinement Table:

ParameterSHELXL Feature
Disordered GroupsApply "AFIX" constraints
Hydrogen AtomsRiding model or free refinement
TwinningTWIN command for twin-law correction

Basic: How is molecular weight experimentally verified?

Methodological Answer:

  • HRMS : Accurately measure [M+H]+ (e.g., m/z 349.81 for C17H20ClN3O3) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (deviation <0.4%) .

Advanced: What in vitro assays evaluate bioactivity, and how is specificity ensured?

Methodological Answer:

  • Kinase Inhibition Assays : Use ADP-Glo™ to measure ATP consumption (IC50 determination) .
  • Selectivity : Counter-screen against related kinases (e.g., EGFR, HER2) to rule off-target effects .
  • Cellular Uptake : LC-MS quantifies intracellular compound levels post-treatment .

Assay Parameters:

Assay TypeReadoutControls
Kinase InhibitionLuminescence (RLU)Staurosporine as inhibitor
CytotoxicityMTT absorbance (570 nm)DMSO vehicle control

Advanced: How do structural modifications impact physicochemical properties?

Methodological Answer:

  • LogP Measurement : Shake-flask method quantifies hydrophobicity (e.g., LogP = 2.8 for phenylcarbonylamino group) .
  • Solubility : Use nephelometry in PBS (pH 7.4) or simulated gastric fluid .
  • Bioavailability : Pharmacokinetic studies in rodent models assess absorption/metabolism .

Structural Impact Table:

ModificationEffect on SolubilityLogP Change
Chlorophenyl → MethoxyIncreased solubility-0.5
Formamide → EsterDecreased stability+1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.